[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate
Overview
Description
[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, the synthesis of similar compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate can be achieved by reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This method can be adapted for the synthesis of this compound by using the appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise in various research areas, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence or conductivity. Its applications in materials science contribute to advancements in technology and innovation.
Mechanism of Action
The mechanism of action of [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
What sets [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate apart from similar compounds is its unique combination of functional groups and structural features
Properties
IUPAC Name |
[4-oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-26(2,3)25(28)31-20-13-14-21-22(15-20)29-16-23(24(21)27)30-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBOHYLFKRSTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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